molecular formula C11H15NOS B11804866 1-(2-(Thiophen-3-yl)piperidin-1-yl)ethanone

1-(2-(Thiophen-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11804866
M. Wt: 209.31 g/mol
InChI Key: XQMVRBLZFWYZEH-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-3-yl)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring substituted with a thiophene group at the 3-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-3-yl)piperidin-1-yl)ethanone typically involves the reaction of thiophene derivatives with piperidine and ethanone precursors. One common method involves the use of a thiophene-3-carbaldehyde, which undergoes a condensation reaction with piperidine in the presence of a suitable catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2-(Thiophen-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Thiophen-3-yl)piperidin-1-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl-substituted analogs. This uniqueness can lead to different biological activities and applications.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

1-(2-thiophen-3-ylpiperidin-1-yl)ethanone

InChI

InChI=1S/C11H15NOS/c1-9(13)12-6-3-2-4-11(12)10-5-7-14-8-10/h5,7-8,11H,2-4,6H2,1H3

InChI Key

XQMVRBLZFWYZEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CSC=C2

Origin of Product

United States

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